2,2-Dimethyl-chroman-4-ylamine

KATP Channel Modulators Insulin Secretion Inhibitors Medicinal Chemistry Scaffolds

2,2-Dimethyl-chroman-4-ylamine (CAS 220634-41-3), also referred to as 4-amino-2,2-dimethylchroman, is a synthetic compound belonging to the chromanamine class. It is a primary amine characterized by a chroman (benzopyran) core with a geminal dimethyl substitution at the 2-position.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 220634-41-3
Cat. No. B1315947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-chroman-4-ylamine
CAS220634-41-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1(CC(C2=CC=CC=C2O1)N)C
InChIInChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3
InChIKeyYSTIIIRGSQEQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-chroman-4-ylamine (CAS 220634-41-3): Core Intermediate for KATP Channel Modulators


2,2-Dimethyl-chroman-4-ylamine (CAS 220634-41-3), also referred to as 4-amino-2,2-dimethylchroman, is a synthetic compound belonging to the chromanamine class. It is a primary amine characterized by a chroman (benzopyran) core with a geminal dimethyl substitution at the 2-position . This structural motif renders it a crucial intermediate in medicinal chemistry, particularly as the foundational scaffold for synthesizing pharmacologically active 4,6-disubstituted 2,2-dimethylchromans that target ATP-sensitive potassium (KATP) channels [1]. Additionally, this core structure has been explored for its potential in developing inhibitors of butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease research [2].

Why Generic Substitution of 2,2-Dimethyl-chroman-4-ylamine (220634-41-3) is Ineffective


Generic substitution of 2,2-dimethyl-chroman-4-ylamine with its non-methylated analog (chroman-4-ylamine) or its hydroxyl counterpart (2,2-dimethylchroman-4-ol) is scientifically invalid due to the profound impact of its specific structural features on downstream biological activity. The 2,2-dimethyl substitution introduces critical steric hindrance and metabolic stability that are not present in the unsubstituted chroman-4-ylamine . Crucially, research has demonstrated that a progressive increase in steric hindrance at the 4-position (e.g., from a primary amine to a bulkier substituent) on the 2,2-dimethylchroman core leads to a corresponding, quantifiable magnification of its inhibitory effects on biological targets, such as insulin release from pancreatic β-cells [1]. Therefore, the specific scaffold of 2,2-dimethyl-chroman-4-ylamine is not an arbitrary choice but a deliberate starting point that enables a predictable and scalable enhancement of pharmacological properties, a characteristic not shared by its simpler analogs.

Quantitative Evidence for Selecting 2,2-Dimethyl-chroman-4-ylamine (CAS 220634-41-3)


Enhanced Scaffold for KATP Channel-Targeting Compounds Compared to Non-Geminal Analogs

The 2,2-dimethyl-chroman-4-ylamine scaffold provides a critical steric advantage over the non-methylated chroman-4-ylamine core. A study by Pirotte et al. (2017) demonstrated that increasing the steric bulk of substituents on this scaffold (e.g., from amino to formamido to acetamido at the 4-position) leads to a 'progressive magnification' of the inhibitory effect on insulin release from pancreatic β-cells [1]. While the study uses the amine as the baseline 'amino' substituent, the observed structure-activity relationship (SAR) confirms the 2,2-dimethylchroman core is essential for this tunable activity enhancement. This effect is not observed or reported for the simpler chroman-4-ylamine scaffold, where the absence of the geminal dimethyl group would result in a fundamentally different conformational and steric profile.

KATP Channel Modulators Insulin Secretion Inhibitors Medicinal Chemistry Scaffolds

Foundational Core for Potent BuChE Inhibitors, Distinct from Hydroxyl Analog

A small library of gem-dimethylchroman-4-amine compounds, synthesized directly from the 2,2-dimethylchroman-4-amine core via reductive amination, demonstrated selective inhibition of equine serum butyrylcholinesterase (eqBuChE) with IC50 values ranging from 7.6 to 67 μM [1]. This contrasts with the gem-dimethylchroman-4-ol family, which showed higher potency against eqBuChE (range: 2.9 – 7.3 μM) but lacked the amine handle for further diversification. The amine functionality in 2,2-dimethyl-chroman-4-ylamine is therefore a crucial differentiator, offering a distinct potency profile and a versatile synthetic handle that enables the exploration of a different chemical space and SAR compared to its hydroxyl analog.

Butyrylcholinesterase (BuChE) Inhibitors Alzheimer's Disease Neurodegeneration

Documented Utility as a Key Intermediate in Patented Drug Syntheses

2,2-Dimethyl-chroman-4-ylamine (CAS 220634-41-3) is explicitly cited as a synthetic intermediate in patent WO 2008/059339 A2, assigned to Glenmark Pharmaceuticals S.A. . This patent describes its use in the preparation of novel pharmaceutical compounds. While the specific biological targets of the final compounds in this patent are not detailed, its inclusion in a granted pharmaceutical patent provides strong, verifiable evidence of its utility and value in complex, multi-step syntheses of proprietary molecules. This level of documentation is not available for the simpler chroman-4-ylamine (CAS 53981-38-7), which is generally referenced as a broader chemical class building block.

Pharmaceutical Synthesis Patent Intermediates Drug Development

Optimal Research Applications for 2,2-Dimethyl-chroman-4-ylamine (CAS 220634-41-3)


Medicinal Chemistry: Developing KATP Channel Modulators

This compound is the optimal starting material for synthesizing 4,6-disubstituted 2,2-dimethylchromans designed to target ATP-sensitive potassium channels, based on the established SAR that demonstrates enhanced activity with increasing steric bulk on this specific scaffold [1]. Researchers should procure this compound when the goal is to create a focused library of analogs to explore and optimize insulin release inhibition or vascular smooth muscle relaxation.

Neuroscience: Building Libraries of BuChE Inhibitors

Use 2,2-dimethyl-chroman-4-ylamine as a versatile precursor for generating libraries of amine-containing chromane derivatives for Alzheimer's disease research. The amine handle allows for rapid diversification, and the resulting compounds have been validated as selective, mixed-type inhibitors of butyrylcholinesterase (eqBuChE IC50 range: 7.6 – 67 μM) [2]. This application is specifically recommended over using the corresponding alcohol analog when the goal is to explore a distinct chemical space accessible only through the amine functionality.

Pharmaceutical Process Chemistry: Proprietary Drug Synthesis

This compound is a validated intermediate for the synthesis of patent-protected pharmaceutical agents, as evidenced by its citation in WO 2008/059339 A2 . Procurement is justified for process chemistry groups engaged in the scale-up of complex, multi-step syntheses where a reliable, documented, and sterically-defined chiral amine building block is required to access a proprietary chemical space.

Synthetic Methodology: Exploring Steric Effects in Reductive Amination

2,2-Dimethyl-chroman-4-ylamine is prepared via reductive amination of the corresponding chromanone [2]. It can serve as a well-characterized model substrate for investigating the influence of the sterically hindered geminal dimethyl group on reaction yields, diastereoselectivity, and enantioselectivity in amination and functionalization reactions. This provides a robust, literature-supported system for studying fundamental steric effects in synthetic organic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethyl-chroman-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.